molecular formula C8H6ClN3 B11727635 4-Chloroquinazolin-8-amine CAS No. 1228600-47-2

4-Chloroquinazolin-8-amine

Cat. No.: B11727635
CAS No.: 1228600-47-2
M. Wt: 179.60 g/mol
InChI Key: UBKBXNBJACYSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinazolin-8-amine is a synthetically valuable quinazoline derivative primarily utilized as a key chemical intermediate in medicinal chemistry and pharmaceutical research. The quinazoline scaffold is a recognized privileged structure in drug discovery, known for its diverse biological activities . This compound is particularly relevant in the design and synthesis of novel antitumor agents. The 4-chloro group in quinazoline derivatives is a reactive site that allows for efficient functionalization, most commonly through nucleophilic aromatic substitution reactions with various amines (arylation) to create 4-anilinoquinazoline libraries . These 4-anilinoquinazoline compounds have been widely investigated as potential anticancer agents because they can inhibit receptor tyrosine kinases (RTKs) expressed by malignant tumors, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR) . The presence of the 8-amino group offers a secondary handle for further chemical modification, enabling researchers to fine-tune the properties of the final molecule. Incorporating specific substituents, such as halogen atoms at particular positions on the quinazoline ring, has been associated with increased antiproliferative action of this compound class . As such, this compound serves as a crucial building block for researchers developing targeted therapies and probing biochemical pathways involved in cell proliferation. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1228600-47-2

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

4-chloroquinazolin-8-amine

InChI

InChI=1S/C8H6ClN3/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H,10H2

InChI Key

UBKBXNBJACYSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N=CN=C2Cl

Origin of Product

United States

Reaction Mechanisms and Theoretical Investigations of 4 Chloroquinazolin 8 Amine

Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr) in Quinazoline (B50416) Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of quinazoline scaffolds. The presence of a good leaving group, like chlorine at the C4 position, and the electron-deficient nature of the pyrimidine (B1678525) ring facilitate these reactions. The increased reactivity of the C4-Cl bond is largely attributed to the α-nitrogen effect, which renders this position significantly more electrophilic. mdpi.commdpi.com Kinetic studies on the SNAr reactions of 4-chloroquinazoline (B184009) with various amines suggest a mechanism that may be on the borderline between a concerted and a stepwise pathway. researchgate.net

The generally accepted mechanism for the SNAr reaction on 4-chloroquinazoline involves the initial attack of a nucleophile at the electron-deficient C4 position. This leads to the formation of a zwitterionic tetrahedral intermediate, commonly known as a Meisenheimer complex. researchgate.net From this intermediate, two primary pathways have been proposed for the formation of the final product: researchgate.net

Direct Expulsion: The leaving group (chloride ion) is expelled directly from the zwitterionic complex, followed by a rapid loss of a proton to yield the substituted product. researchgate.net

Base-Catalyzed Deprotonation: A base in the reaction mixture abstracts a proton from the complex first. The resulting anionic intermediate then expels the leaving group to form the final product. researchgate.netmdpi.com

In many cases, if an external base is not added, the amine nucleophile itself can act as the Brønsted–Lowry base to facilitate this deprotonation step. mdpi.com The regioselectivity for the attack at the C4 position over other positions on the quinazoline ring is a well-documented phenomenon, driven by the electronic influence of the ring nitrogens. mdpi.commdpi.com

Intramolecular interactions and the surrounding solvent medium play a pivotal role in modulating the SNAr reactivity of quinazoline systems. Research has shown that substrates with heteroatoms capable of forming intramolecular hydrogen bonds can have their reactivity significantly influenced by the reaction medium or the nature of the incoming nucleophile. frontiersin.orgnih.govpatrinum.chnih.gov

Solvent effects are broadly categorized into non-specific and specific interactions. researchgate.net

Specific Interactions: These include hydrogen bonding, which can stabilize the transition states and intermediates along the reaction pathway. frontiersin.org For example, protic solvents like water can enhance the electrophilicity of the 4-chloroquinazoline substrate through protonation or hydrogen bonding, making it more susceptible to nucleophilic attack. researchgate.netnih.gov This electrophilic solvation promotes reactivity. nih.gov

The ability of the solvent to stabilize the electrophile/nucleophile pair, the Meisenheimer complex, and the transition state is critical in determining the reaction's efficiency and outcome. frontiersin.org

Computational Chemistry Applications in Reaction Pathway Elucidation

Computational chemistry, particularly methods rooted in quantum mechanics, provides indispensable tools for dissecting the intricate details of reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms and predicting their feasibility. By calculating the potential energy surface (PES) for a reaction, DFT can identify the structures of transition states and intermediates and determine the associated energy barriers. researchgate.netchemrxiv.org

For SNAr reactions in quinazoline systems, DFT calculations are used to:

Evaluate Reaction Barriers: Comparing the energy of the reactants to the energy of the transition state provides the activation energy, a key indicator of reaction kinetics. DFT functionals like B3LYP or BMK can be employed to calculate these barriers with reasonable accuracy. mdpi.comchemrxiv.orgnih.gov

Compare Mechanistic Pathways: DFT can be used to model different proposed mechanisms (e.g., concerted vs. stepwise) and determine which is more energetically favorable. researchgate.net

Assess Leaving Group Ability: Theoretical calculations can quantify the bond dissociation energy (BDE) of the carbon-halogen bond, providing insight into the relative ease of substitution. For instance, the BDE of the C4-Cl bond in a related dichloroquinazoline was calculated to be 84.8 kcal/mol at the B3LYP level of theory. mdpi.commdpi.com

Table 1: Representative Theoretical Data in Reaction Analysis
ParameterTypical ApplicationSignificanceReference
Activation Energy (Ea)Calculation of reaction rate from transition state energyDetermines the kinetic feasibility of a reaction pathway. chemrxiv.org
Bond Dissociation Energy (BDE)Energy required to homolytically cleave a bond (e.g., C-Cl)Indicates the strength of the bond to the leaving group. mdpi.commdpi.com
Reaction Energy (ΔEr)Energy difference between products and reactantsIndicates the thermodynamic favorability (exothermic/endothermic) of the reaction. nih.gov

For a molecule like 4-chloroquinazolin-8-amine, conformational analysis and the study of tautomerism are essential for a complete understanding of its chemical behavior. Computational methods are ideally suited for this purpose. sapub.orgnih.gov

Conformational Analysis: The 8-amino group can rotate relative to the quinazoline plane. Quantum chemical calculations can map the potential energy surface associated with this rotation to identify the most stable conformers (energy minima) and the rotational barriers between them. frontiersin.org This analysis is crucial as the specific conformation can influence intramolecular hydrogen bonding possibilities and steric interactions during a reaction.

Tautomerism: this compound can theoretically exist in different tautomeric forms, primarily involving the amino group and the pyrimidine ring nitrogens (an amino-imino equilibrium). DFT calculations can predict the relative stabilities of these tautomers. researchgate.net In most cases for related amino-heterocycles, the amino form is significantly more stable than the imino tautomers, but understanding the potential for tautomerization is important as minor tautomers can sometimes be highly reactive.

Electron Density Distribution and Reactivity Predictions

The inherent reactivity of a molecule is governed by the distribution of its electron density. mdpi.com Modern chemical theories, such as the Molecular Electron Density Theory (MEDT), posit that the capability for electron density to change along a reaction pathway is the driver of chemical reactivity. mdpi.commdpi.com

In this compound, the electron density is unevenly distributed due to the presence of electronegative nitrogen atoms in the heterocyclic ring and the chlorine atom. This creates distinct electrophilic and nucleophilic sites.

Electrophilic Sites: The nitrogen atoms pull electron density from the carbon atoms of the ring, making them electron-deficient. The C4 position is particularly electrophilic, a fact that is enhanced by the adjacent N3 nitrogen and the attached electron-withdrawing chlorine atom. mdpi.com This high electrophilicity at C4 is the primary reason it is the site of nucleophilic attack in SNAr reactions.

Nucleophilic Sites: The 8-amino group is an electron-donating group, increasing the electron density on the benzene (B151609) portion of the ring and at the exocyclic nitrogen atom.

Conceptual DFT provides a framework for quantifying these properties using reactivity indices derived from electron density.

Table 2: Conceptual DFT Reactivity Indices
IndexDescriptionRelevance to this compoundReference
Electronic Chemical Potential (μ)Measures the tendency of electron density to escape from the system.Indicates the overall electron-accepting or donating nature of the molecule. mdpi.com
Electrophilicity Index (ω)Quantifies the global electrophilic nature of a molecule.A high value for the quinazoline system would confirm its susceptibility to nucleophilic attack. mdpi.com
Parr Functions (Pk+ / Pk-)Local indices that predict the most probable sites for nucleophilic (k+) and electrophilic (k-) attack.Would be expected to show a large value for Pk+ at the C4 position. mdpi.com

By analyzing the electron density distribution and these related indices, a predictive model of the molecule's reactivity can be constructed, confirming that the C4 position is the most reactive site for nucleophilic substitution.

Advanced Derivatization and Functionalization Strategies of 4 Chloroquinazolin 8 Amine

Transformations at the Chloro Position (C-4)

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic displacement and cross-coupling reactions, making it a primary site for introducing molecular diversity.

Nucleophilic Displacement with Carbon and Nitrogen Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a principal method for the functionalization of 4-chloroquinazolines. nih.gov The electron-withdrawing nature of the quinazoline ring system facilitates the attack of nucleophiles at the C-4 position.

The reaction with various amines (nitrogen nucleophiles) is a widely employed strategy to synthesize a diverse library of 4-aminoquinazoline derivatives. nih.govnih.govresearchgate.net These reactions are often carried out in a suitable solvent such as isopropanol (B130326) or a THF/water mixture, and can be promoted by conventional heating or microwave irradiation. nih.govresearchgate.net The reactivity of the amine nucleophile plays a crucial role; electron-rich amines generally react more readily, while less nucleophilic amines may require catalysis, for instance by 4-dimethylaminopyridine (B28879) (DMAP).

Entry4-Chloroquinazoline (B184009) DerivativeNitrogen NucleophileConditionsProductYield (%)Reference
14-Chloro-6-bromo-2-phenylquinazolinep-MethoxyanilineMicrowave, THF/H₂O, 10 min4-(4-Methoxyanilino)-6-bromo-2-phenylquinazoline90 nih.gov
24-Chloro-6-iodo-2-phenylquinazolinem-MethoxyanilineMicrowave, THF/H₂O, 10 min4-(3-Methoxyanilino)-6-iodo-2-phenylquinazoline85 nih.gov
34-Chloro-2-(pyridin-4-yl)quinazolinep-ToluidineIsopropanol, reflux, 2 hN-(p-Tolyl)-2-(pyridin-4-yl)quinazolin-4-amine56 nih.gov
44-Chloro-2-(pyridin-4-yl)quinazolinep-EthylanilineIsopropanol, reflux, 2 hN-(4-Ethylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine- nih.gov
54,7-DichloroquinolineButylamine120-130 °C, 6 hN-Butyl-7-chloroquinolin-4-amine- nih.gov

While reactions with nitrogen nucleophiles are extensively documented, the displacement of the C-4 chlorine with carbon nucleophiles such as Grignard reagents or organolithium compounds is less common for this specific scaffold. These strong bases and nucleophiles can potentially react with other functional groups on the molecule, such as the 8-amino group, leading to complex reaction mixtures. libretexts.orgnih.govmasterorganicchemistry.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to 4-chloroquinazoline derivatives.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, has been utilized to introduce aryl and vinyl substituents at the C-4 position. researchgate.net These reactions are typically catalyzed by a palladium complex in the presence of a base.

EntrySubstrateBoronic Acid/EsterCatalyst/BaseSolventConditionsProductYield (%)Reference
14-Chloro-2-trichloromethylquinazolineArylboronic acidsPd(OAc)₂ / Cs₂CO₃DMFReflux, 2 h4-Aryl-2-trichloromethylquinazolines50-65 researchgate.net
24,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazolineArylboronic acidsPd(PPh₃)₄ / Na₂CO₃DME/Ethanol (B145695)Microwave4-Aryl-7-chloro-2-(2-methylprop-1-enyl)-6-nitroquinazolines43-78 researchgate.net

The Sonogashira coupling reaction provides a route to 4-alkynylquinazolines by coupling the 4-chloroquinazoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net This reaction is typically carried out under mild conditions with an amine base that also serves as the solvent. researchgate.net

EntrySubstrateAlkyneCatalyst/Co-catalyst/BaseSolventConditionsProductYield (%)Reference
12-Substituted-4-chloroquinazolinesTerminal alkynesPd(PPh₃)₄ / CuI / Cs₂CO₃Dry DMFRoom Temperature2-Substituted-4-alkynylquinazolinesHigh researchgate.net

Modifications of the Amine Moiety at Position 8

The primary amino group at the C-8 position offers another site for derivatization, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the 8-amino group can be functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base. N-acylation, the introduction of an acyl group, can be accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.netumich.edu These reactions modify the electronic and steric properties of the amino group, which can have a significant impact on the biological activity of the resulting compounds.

Formation of Annelated Rings

The 8-amino group, in conjunction with a suitable substituent at the C-7 position or through reactions involving both the amino group and a neighboring ring carbon, can be utilized to construct annelated (fused) ring systems. For instance, reaction with appropriate bifunctional reagents can lead to the formation of new heterocyclic rings fused to the quinazoline core, resulting in complex polycyclic structures such as imidazo[4,5-h]quinazolines or pyrimido[5,4-h]quinazolines. mdpi.com

Electrophilic Aromatic Substitution on the Quinazoline Ring System

The susceptibility of the quinazoline ring system to electrophilic aromatic substitution is generally low due to the electron-withdrawing nature of the two nitrogen atoms. However, the presence of the strongly activating amino group at the C-8 position can direct electrophiles to specific positions on the benzene (B151609) portion of the quinazoline ring. The directing effect of the substituents (the 8-amino group being ortho-, para-directing and the chloro group being ortho-, para-directing, along with the deactivating effect of the pyrimidine (B1678525) ring) will influence the regioselectivity of such reactions.

Reactions such as nitration and halogenation on the related 8-aminoquinoline (B160924) system have been reported to occur at the C-5 and C-7 positions. beilstein-journals.org For instance, the nitration of 8-aminoquinoline derivatives can be directed to the C-5 position. nih.gov Similarly, halogenation of 8-aminoquinolines has been shown to be regioselective for the C-5 position. bldpharm.com While these examples are on the quinoline (B57606) scaffold, they provide insights into the potential reactivity of the 8-aminoquinazoline system towards electrophiles, suggesting that substitution would likely occur on the benzene ring at positions ortho or para to the amino group, if the reaction is feasible.

Selective Functionalization at Other Ring Positions (e.g., C-2, C-5, C-6, C-7)

The strategic derivatization of the 4-chloroquinazolin-8-amine core at positions other than the highly reactive C-4 chloro and C-8 amino groups is crucial for the development of novel compounds with tailored properties. While the C-4 position is primed for nucleophilic substitution and the C-8 amino group offers a handle for various transformations, achieving regioselective functionalization at the C-2, C-5, C-6, and C-7 positions presents a greater synthetic challenge. This section explores advanced strategies that enable the precise introduction of functional groups at these less accessible sites, thereby expanding the chemical space of this compound derivatives.

Methodologies such as transition-metal-catalyzed cross-coupling reactions, directed C-H activation, and classical electrophilic aromatic substitution are pivotal in accessing these derivatives. The inherent electronic properties of the quinazoline ring system, coupled with the directing effects of the existing substituents, play a significant role in determining the regioselectivity of these transformations.

Functionalization at the C-2 Position

The C-2 position of the quinazoline ring, while less electrophilic than C-4, is amenable to functionalization through palladium-catalyzed cross-coupling reactions. This approach typically involves the conversion of the C-2 hydrogen into a more reactive group or direct C-H activation.

Palladium-Catalyzed C-2 Arylation:

Recent advancements have demonstrated the direct C-2 arylation of quinazoline scaffolds. While specific examples for this compound are not extensively documented, related transformations on quinazolin-4(3H)-ones provide a viable synthetic route. A ligand-dependent palladium/copper bicatalytic system has been shown to effectively couple N-3 substituted quinazolin-4(3H)-ones with a variety of (hetero)aryl halides under microwave irradiation. This methodology suggests a potential pathway for the C-2 arylation of a suitably protected this compound derivative.

Reactant 1Reactant 2Catalyst/ReagentsProductYield (%)
N-Substituted Quinazolin-4(3H)-oneAryl BromidePd(OAc)₂, CuI, Ligand2-Aryl-quinazolin-4(3H)-one38-93

Table 1: Representative Palladium-Catalyzed C-2 Arylation of Quinazolin-4(3H)-ones.

Functionalization at the C-5 Position

The C-5 position of the benzene ring of the quinazoline scaffold can be selectively functionalized, often leveraging the directing effect of the 8-amino group. C-H activation strategies have emerged as a powerful tool for introducing substituents at this site.

Directed C-H Halogenation:

In a transition-metal-free approach, the acylation of 8-aminoquinolines followed by treatment with a halogen source can lead to regioselective C-5 halogenation. This one-pot functionalization proceeds under mild conditions and offers a direct route to C-5 substituted derivatives.

SubstrateReagentConditionsProductYield (%)
8-AcylaminoquinolineN-HalosuccinimideOrganic Solvent, rt5-Halo-8-acylaminoquinolineHigh

Table 2: Transition-Metal-Free C-5 Halogenation of 8-Acylaminoquinolines.

Functionalization at the C-6 Position

Introducing substituents at the C-6 position often involves starting with a pre-functionalized precursor. For instance, the synthesis of 6-bromo-4-chloroquinazoline (B1286153) provides a key intermediate for further derivatization at this position.

Synthesis of 6-Bromo-4-chloroquinazolin-8-amine and Subsequent Reactions:

A plausible route to 6-bromo-4-chloroquinazolin-8-amine would involve the nitration of a 5-bromoanthranilic acid derivative, followed by reduction of the nitro group to an amine, cyclization to form the quinazolinone, chlorination at the 4-position, and finally introduction of the 8-amino group. Once obtained, the bromine at C-6 can participate in various cross-coupling reactions.

Suzuki-Miyaura Coupling at C-6:

The bromine atom at the C-6 position is an excellent handle for palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl groups.

SubstrateCoupling PartnerCatalyst/ReagentsProductYield (%)
6-Bromo-N-substituted-quinazolin-4-amineAryl Boronic AcidPd(PPh₃)₄, Na₂CO₃6-Aryl-N-substituted-quinazolin-4-amineGood

Table 3: Suzuki-Miyaura Coupling at the C-6 Position of a Quinazoline Derivative.

Functionalization at the C-7 Position

The C-7 position is generally the least reactive on the benzene portion of the quinazoline ring towards electrophilic substitution. Functionalization at this site often requires specific directing groups or starting from appropriately substituted precursors.

Electrophilic Nitration:

The nitration of quinoline derivatives can lead to substitution at the C-7 position, among others. The regioselectivity is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. For this compound, the directing effects of the chloro, amino, and the pyrimidine nitrogen atoms would collectively influence the position of nitration. While the 8-amino group is a strong ortho-, para-director, steric hindrance might favor substitution at the C-7 position over the C-5 position under certain conditions.

SubstrateReagentsMajor Product(s)
Substituted QuinolineHNO₃, H₂SO₄Mixture of nitro-isomers, including 7-nitroquinoline

Table 4: General outcome of the nitration of substituted quinolines.

Spectroscopic and Analytical Characterization Methodologies for 4 Chloroquinazolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including 4-chloroquinazolin-8-amine and its derivatives. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) is instrumental in identifying the number, environment, and spatial relationships of protons within a molecule. For quinazoline (B50416) derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. nih.govrsc.org The specific chemical shifts and coupling patterns are indicative of the substitution pattern on the quinazoline core. For instance, in derivatives of 4-aminoquinazoline, the protons on the quinazoline ring and any associated aryl groups can be assigned based on their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values). jst.go.jpkuleuven.be The amino group proton (NH) often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. kuleuven.be

Table 1: Representative ¹H NMR Spectral Data for a Quinazoline Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.52 s -
H-5 7.88 d 8.1
H-6 7.45 t 7.5
H-7 7.70 d 7.8
NH₂ 5.8 (br s) br s -

Note: This is an illustrative example. Actual chemical shifts and coupling constants can vary based on the specific derivative and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. rsc.org In the context of this compound and its derivatives, ¹³C NMR is used to confirm the number of unique carbon atoms and to identify the types of carbons present (e.g., aromatic, aliphatic, quaternary). The chemical shifts of the carbon atoms in the quinazoline ring are particularly diagnostic. For example, the carbon atoms directly attached to nitrogen or chlorine will exhibit characteristic downfield shifts. Quaternary carbons, such as C-4 and C-8a, can also be identified. nih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Quinazoline Derivatives

Carbon Atom Typical Chemical Shift Range (δ, ppm)
C-2 150-160
C-4 155-165
C-4a 120-130
C-5 125-135
C-6 120-130
C-7 130-140
C-8 110-120
C-8a 145-155

Note: These are general ranges and can be influenced by substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. sioc-journal.cnresearchgate.netlongdom.orgsmolecule.com For this compound and its derivatives, the IR spectrum will exhibit characteristic absorption bands corresponding to specific bond vibrations. Key absorptions include:

N-H stretching : The amino group (NH₂) typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹. The presence of two bands is characteristic of a primary amine.

C-H stretching : Aromatic C-H stretching vibrations are usually observed as a group of weak to medium bands above 3000 cm⁻¹.

C=N and C=C stretching : The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system appear in the 1620-1450 cm⁻¹ region. ijrpc.com

C-Cl stretching : The carbon-chlorine stretching vibration typically appears in the fingerprint region, generally between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amino (N-H) Stretching 3300-3500
Aromatic (C-H) Stretching 3000-3100
Quinazoline Ring (C=N, C=C) Stretching 1450-1620
C-N Stretching 1250-1350

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. kuleuven.beresearchgate.netsmolecule.comeurjchem.com It also offers insights into the structure through the analysis of fragmentation patterns. libretexts.org

When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For compounds containing chlorine, the isotopic pattern of the molecular ion is distinctive due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2).

The molecular ion can further break down into smaller, charged fragments. The pattern of these fragments is often predictable and provides a "fingerprint" for the molecule, aiding in its structural confirmation. acdlabs.com For this compound, common fragmentation pathways may involve the loss of the chlorine atom, the amino group, or cleavage of the quinazoline ring system. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. eurjchem.com This precision allows for the determination of the exact elemental formula of the compound. kuleuven.be By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the molecular formula can be confirmed with a high degree of confidence. This is particularly useful in distinguishing between compounds that have the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound and its derivatives, offering high sensitivity and selectivity for both qualitative and quantitative assessments. This method is integral to various stages of drug development, including pharmacokinetic studies and metabolite identification. researchgate.net

Detailed Research Findings

In the analysis of quinazoline derivatives, LC-MS is frequently coupled with tandem mass spectrometry (LC-MS/MS) to enhance structural elucidation and quantification. researchgate.net A typical setup involves Ultra-High Performance Liquid Chromatography (UHPLC) for superior separation resolution, connected to a mass spectrometer, such as a time-of-flight (TOF) or a triple quadrupole (TQD) instrument, equipped with an electrospray ionization (ESI) source. mdpi.comnih.gov

The chromatographic separation is commonly achieved using a reverse-phase column, such as a C18 column. mdpi.com A gradient elution method is often employed, utilizing a mobile phase consisting of water and an organic solvent like acetonitrile, with additives such as formic acid to improve peak shape and ionization efficiency. mdpi.com For instance, a gradient might run from a high aqueous percentage to a high organic percentage over several minutes to resolve compounds with varying polarities. mdpi.com

Mass spectral data, typically acquired in the positive ion ESI mode, provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the compound. For this compound (C₈H₆ClN₃), the expected [M+H]⁺ ion would be approximately 179.61 g/mol . chemscene.com Further fragmentation in MS/MS analysis yields characteristic product ions, which are invaluable for unambiguous identification and structural confirmation. nih.govresearchgate.net This technique is also pivotal in studying the in vivo biotransformation of quinazoline compounds, where it is used to detect and identify metabolites in biological matrices like plasma and urine. nih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of Quinazoline Derivatives

ParameterCondition
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC) mdpi.comnih.gov
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) mdpi.com
Mobile Phase A Water + 0.1% Formic Acid mdpi.com
Mobile Phase B Acetonitrile + 0.1% Formic Acid mdpi.com
Flow Rate 0.3 - 0.4 mL/min mdpi.comacs.org
Gradient Elution Start at 80% A / 20% B, ramp to 100% B mdpi.com
Injection Volume 1.0 µL mdpi.com
Mass Spectrometer Triple Quadrupole (TQD) or Q-Exactive mdpi.comnih.gov
Ionization Mode Electrospray Ionization (ESI), Positive mdpi.com

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical method used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a sample of this compound or its derivatives. This technique provides a crucial verification of the compound's empirical formula and serves as a reliable indicator of its purity. nih.govmedicalresearchjournal.orgsciensage.infomdpi.org

Detailed Research Findings

The principle of elemental analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The measured amounts of these gases are then used to calculate the percentage by weight of carbon, hydrogen, and nitrogen in the original sample.

For a newly synthesized batch of a quinazoline derivative, the experimentally determined percentages of C, H, and N are compared against the theoretically calculated values based on its molecular formula. semanticscholar.org A close agreement between the found and calculated values, typically within a ±0.4% tolerance, confirms the correct elemental composition and indicates a high degree of purity. semanticscholar.orgactascientific.com This analysis is routinely reported in the characterization of novel quinazoline compounds. mdpi.orgnih.gov For this compound, with a molecular formula of C₈H₆ClN₃, the theoretical elemental composition would be the benchmark for this analysis. chemscene.com

Table 2: Theoretical vs. Experimental Elemental Analysis Data for a Quinazoline Derivative

ElementTheoretical % (Calculated for C₈H₆ClN₃)Experimental % (Found)
Carbon (C) 53.4953.xx ± 0.4
Hydrogen (H) 3.373.xx ± 0.4
Nitrogen (N) 23.4023.xx ± 0.4

X-ray Crystallography for Solid-State Structure Determination

Detailed Research Findings

The process begins with the growth of a high-quality single crystal of the compound, which can be achieved by methods such as slow evaporation from a suitable solvent mixture (e.g., methanol/ethyl acetate). This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 3: Example Crystallographic Data for a Quinazoline Derivative (N-Benzyl-2-chloroquinazolin-4-amine)

ParameterValue
Molecular Formula C₁₅H₁₂ClN₃ nih.gov
Molecular Weight 269.73 nih.gov
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
Unit Cell Dimensions (a, b, c) a = 9.4018 Å, b = 13.0108 Å, c = 13.3035 Å nih.gov
Unit Cell Angles (α, β, γ) α = 113.968°, β = 105.377°, γ = 100.213° nih.gov
Volume (V) 1356.69 ų nih.gov
Radiation Mo Kα nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Beyond standard HPLC, a range of advanced chromatographic techniques are employed for the high-resolution purity assessment and efficient isolation of this compound and its derivatives from complex mixtures, such as reaction masses or biological extracts. nih.gov

Detailed Research Findings

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with sub-2 µm particles, UHPLC achieves much higher resolution, greater sensitivity, and faster analysis times. nih.gov This is particularly valuable for resolving closely related impurities from the main compound. When coupled with high-resolution mass spectrometry (HRMS), UHPLC-HRMS platforms provide exceptional detail for metabolite profiling and impurity identification. nih.govnih.gov

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable quinazoline derivatives. restek.com The technique separates compounds based on their boiling points and interaction with a stationary phase in a capillary column. researchgate.net For less volatile or thermally labile compounds, derivatization may be employed to increase volatility. restek.com Coupling GC with mass spectrometry (GC-MS) provides powerful identification capabilities based on both retention time and mass fragmentation patterns. nih.govresearchgate.net

For the purpose of isolating pure compounds for further study, preparative and semi-preparative HPLC are the methods of choice. These techniques operate on the same principles as analytical HPLC but use larger columns and higher flow rates to handle larger sample loads. nih.gov The development of these methods can be optimized using modeling software to predict the best conditions for separation, thereby improving the efficiency of the isolation process. nih.gov Initial sample cleanup to remove major matrix components, often achieved using methods like vacuum liquid chromatography (VLC) or liquid-liquid partitioning, can enhance the effectiveness of the final preparative chromatography step. nih.gov

Table 4: Comparison of Advanced Chromatographic Techniques

TechniquePrinciple of SeparationPrimary Application for QuinazolinesKey Advantages
UHPLC Partitioning between mobile and stationary phases (sub-2 µm particles) nih.govHigh-resolution purity analysis, metabolite profiling nih.govnih.govHigh speed, high resolution, high sensitivity nih.gov
GC Partitioning between carrier gas and stationary phase based on volatility researchgate.netAnalysis of volatile/derivatized derivatives nih.govresearchgate.netHigh efficiency for volatile compounds restek.com
Preparative HPLC Partitioning, scaled up from analytical HPLC nih.govIsolation and purification of pure compounds nih.govObtainment of milligram to gram quantities of pure material

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinazoline Derivatives

Correlating Structural Modifications with Research Outcomes

The biological activity of quinazoline (B50416) derivatives is profoundly influenced by the nature and position of various substituents on the quinazoline core. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how specific structural changes modulate the efficacy and selectivity of these compounds.

Key positions on the quinazoline ring that are often targeted for modification include C2, C4, C6, and C7. nih.govresearchgate.net For instance, in the development of anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR), substitutions at the C6 and C7 positions with small, electron-donating groups, such as methoxy (B1213986) groups, have been shown to be critical for activity. tandfonline.com Conversely, modifications at the C4 position, often involving an anilino group, are pivotal for binding to the ATP pocket of EGFR kinase.

In the context of antitubercular activity, SAR analysis of 4-aminoquinazolines identified the N-(3-phenylpropyl)quinazolin-4-amine scaffold as a particularly promising chemotype. nih.gov Further studies on this series revealed that introducing a methyl group at the 2-position enhanced potency, whereas compounds lacking substitution on the quinazoline ring showed significantly lower activity. acs.org Similarly, for quinazolin-5,8-dione molecules designed as topoisomerase inhibitors, substitutions at the C-2 of an arylamino group attached to C-6 increased activity, while substitutions at C-4 were detrimental. nih.gov

The following table summarizes key SAR findings for various quinazoline derivatives:

Scaffold/Series Target/Activity Key Structural Modifications Impact on Activity Reference
4-Anilinoquinazolines EGFR Inhibition Methoxy groups at C6/C7 Essential for high potency tandfonline.com
4-Aminoquinazolines Antitubercular Methyl group at C2 Increased potency acs.org
4-Aminoquinazolines Antitubercular Phenylpropyl group at N4 Identified as a promising chemotype nih.gov
Quinazolin-5,8-diones Topoisomerase Inhibition Bromo, methyl, methoxy at C2 of C6-arylamino group Increased activity nih.gov
Quinazolin-5,8-diones Topoisomerase Inhibition Substitution at C4 Decreased activity nih.gov

These examples underscore the principle that even minor structural alterations can lead to significant changes in biological outcomes, guiding medicinal chemists in the optimization of lead compounds.

Rational Design Principles for Novel Quinazoline Analogs

The rational design of new quinazoline analogs is a systematic process that leverages insights from SAR studies and the three-dimensional structures of biological targets. nih.gov The goal is to create molecules with improved potency, selectivity, and pharmacokinetic properties. A key strategy involves modifying the quinazoline scaffold to enhance interactions with the target protein. nih.gov

For kinase inhibitors, a common approach is to design molecules that mimic the binding of ATP. This often involves a heterocyclic core, like quinazoline, that can form crucial hydrogen bonds within the ATP-binding site. Substituents are then added to occupy adjacent hydrophobic pockets, thereby increasing affinity and selectivity. nih.gov The design of EGFR inhibitors like gefitinib (B1684475) and erlotinib, which feature a quinazoline core, exemplifies this principle. nih.gov

Another important design principle is the incorporation of functional groups that can form specific interactions, such as hydrogen bonds or salt bridges, with key amino acid residues in the target's active site. researchgate.net For example, the design of 2,3-disubstituted-4-3(H)-quinazolinones as potential COX-2 inhibitors focused on placing moieties that could occupy all three pocket regions of the enzyme's active site, similar to known inhibitors. researchgate.net This targeted approach aims to maximize binding affinity and, consequently, inhibitory activity.

Computational Approaches in Molecular Design and Ligand-Target Interactions

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing deep insights into the molecular interactions that govern biological activity. nih.govresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ukaazpublications.com This method is widely used in the design of quinazoline derivatives to visualize how they fit into the active site of a target and to predict their binding affinity. researchgate.netukaazpublications.com

For example, docking studies of quinazoline derivatives into the active site of EGFR have been instrumental in explaining their inhibitory mechanism. nih.gov These simulations can reveal key interactions, such as hydrogen bonds between the quinazoline nitrogen atoms and backbone residues of the kinase hinge region. nih.gov In one study, newly synthesized quinazolinone-based derivatives were docked against the active site of a target enzyme, and the predicted binding energies were found to be in good agreement with the experimentally observed antibacterial activity. tandfonline.com Similarly, docking was used to investigate the binding modes of 2,3-disubstituted-4-3(H)-quinazolinones with the COX-2 enzyme, helping to identify compounds that mimicked the binding of a co-crystallized ligand. researchgate.net

The results of docking simulations, often expressed as a scoring function or binding energy, help prioritize which novel compounds should be synthesized and tested, saving significant time and resources. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (properties related to a molecule's structure, such as its size, shape, and electronic properties), QSAR models can predict the activity of unsynthesized analogs. nih.govnih.gov

Several QSAR studies have been successfully applied to quinazoline derivatives. In one such study targeting EGFR inhibitors, a 3D-QSAR model was developed for a series of quinazolin-4(3H)-one analogs. unar.ac.id The model provided contour maps that highlighted regions where steric or electrostatic modifications would likely enhance or diminish biological activity, thus guiding the design of more potent inhibitors. unar.ac.id Another QSAR analysis on quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors found that specific electrostatic and shape-related descriptors were crucial for predicting inhibitory activity. nih.gov The model suggested that an electron-withdrawing group at the 4th position of the quinazoline ring enhances activity. nih.gov

These models serve as powerful predictive tools, allowing researchers to screen virtual libraries and prioritize synthetic efforts on compounds with the highest predicted potency. nih.govfrontiersin.org

Scaffold Hopping and Bioisosteric Replacement Strategies in Quinazoline Chemistry

To discover novel chemical entities with improved properties, medicinal chemists often employ strategies like scaffold hopping and bioisosteric replacement.

Scaffold hopping involves replacing the central core (scaffold) of a known active molecule with a structurally different core while maintaining the original's biological activity. nih.gov This technique is used to generate new intellectual property, improve physicochemical or pharmacokinetic properties, or find alternative binding modes. nih.govresearchgate.net A series of 4-aminoquinazolines with potent antimycobacterial activity was designed using a scaffold hopping approach. nih.govacs.org The design was inspired by the shared pharmacophoric features of several known antimycobacterial agents, leading to the identification of a novel and effective quinazoline-based scaffold. acs.org

Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological properties. nih.govpreprints.org This strategy can significantly alter characteristics like size, shape, electron distribution, and lipophilicity, which in turn can impact biological activity, target selectivity, and toxicity. nih.govnih.gov In one study, researchers attempted to improve the anti-inflammatory activity of a triazino[2,3-c]quinazoline derivative by applying bioisosteric replacement. nih.govpreprints.org They substituted a carbon atom with a sulfur atom, which led to changes in the molecule's affinity for COX enzymes, demonstrating how this strategy can be used to fine-tune pharmacological profiles. nih.govpreprints.org

Future Directions and Emerging Research Avenues for 4 Chloroquinazolin 8 Amine

Development of Greener Synthetic Pathways

The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that are effective but often involve harsh reagents and generate significant waste. The future of 4-Chloroquinazolin-8-amine synthesis is geared towards environmentally benign processes that prioritize efficiency, safety, and sustainability, aligning with the principles of green chemistry. mdpi.comepa.gov

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the synthesis and derivatization of 4-chloroquinazolines, microwave-mediated protocols have been shown to be rapid and efficient, often requiring reduced amounts of organic solvents. nih.gov A notable advantage is the significant reduction in reaction times, from hours to mere minutes, which also contributes to energy savings. nih.govnih.gov

Solvent-Free or Aqueous Media Reactions: A significant goal is to move away from volatile and often toxic organic solvents. Research is focusing on developing synthetic routes that can be conducted in water or under solvent-free conditions. nih.gov A microwave-mediated, base-free amination strategy using a mixture of THF and water has proven successful for the N-arylation of 4-chloroquinazolines, furnishing desired products in high yields. nih.gov

Alternative Reagents and Catalysts: The use of hazardous chlorinating agents like thionyl chloride (SOCl₂) is a major drawback of conventional methods. researchgate.net Future pathways are exploring alternatives such as hexamethyldisilazane-mediated one-pot synthesis, which avoids harsh chlorination reagents altogether, offering an environmentally friendly route to 4-aminoquinazolines from quinazolin-4(3H)-ones. researchgate.net Additionally, the use of recoverable and reusable catalysts, such as FeCl₃ supported on alumina (Al₂O₃), is being investigated for related heterocycles to minimize waste and improve process economy. researchgate.net

Synthetic Method Traditional Approach Greener Alternative Key Advantages
Energy Source Conventional Heating (Oil Bath)Microwave IrradiationReduced reaction time, lower energy consumption. nih.gov
Solvent System Organic Solvents (e.g., DMF)THF/Water Mixture, Solvent-FreeReduced use of toxic solvents, easier purification. nih.govmdpi.com
Reagents Thionyl Chloride (SOCl₂)HexamethyldisilazaneAvoids harsh and corrosive chlorinating agents. researchgate.net
Catalysis Homogeneous CatalystsSupported, Reusable Catalysts (e.g., FeCl₃/Al₂O₃)Catalyst can be recovered and reused, reducing waste. researchgate.net

Exploration of Novel Reaction Methodologies

Beyond making existing processes greener, a significant research thrust is the discovery of entirely new ways to synthesize and functionalize the this compound core. These novel methodologies aim to provide access to a wider range of derivatives with greater efficiency and selectivity.

Advanced Cross-Coupling Reactions: While nucleophilic aromatic substitution (SNAr) is a standard method for reacting 4-chloroquinazolines with amines, modern catalysis offers more sophisticated options. nih.govnih.gov Palladium-catalyzed reactions, such as Sonogashira and domino reactions, are being explored to introduce diverse substituents at the 4-position, enabling the creation of complex molecules that are otherwise difficult to access. nih.govnih.gov

Base-Free Amination: The development of a microwave-mediated, base-free protocol for N-arylation represents a significant advance. nih.gov This method is compatible with a variety of anilines, including those with electron-withdrawing or ortho-substituents, which can be challenging under traditional conditions. This expands the scope of accessible 4-anilinoquinazoline derivatives. nih.gov

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly sought after for their efficiency and atom economy. Future work will likely focus on designing MCRs that incorporate the this compound scaffold to rapidly generate libraries of diverse molecules.

Reaction Type Description Potential Application for this compound Reference Example
Microwave-Mediated N-Arylation A base-free protocol using a THF/H₂O solvent system to couple 4-chloroquinazolines with various anilines.Efficient synthesis of a wide range of N-aryl-quinazolin-8-amine derivatives.Synthesis of 6-halo-2-phenyl-substituted 4-anilinoquinazolines. nih.gov
Sonogashira Cross-Coupling A palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.Introduction of alkynyl groups at the 4-position, serving as a handle for further functionalization.Used in the synthesis of C-4 substituted quinazoline compounds. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Displacement of the chlorine atom at the C-4 position by a nucleophile, such as an amine.A fundamental reaction for introducing amino-alkyl substituents.Reaction of tert-butyl (S)-(1-(4-chloroquinazolin-2-yl)propyl)carbamate with amines. nih.gov

Advanced Applications in Chemical Biology Probes

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other bioactive molecules. researchgate.netnih.gov This makes this compound an excellent starting point for the development of chemical biology probes—specialized molecules designed to study biological systems.

Future research in this area will concentrate on:

Target Identification and Validation: Derivatives of this compound can be synthesized with photoreactive or affinity-based tags. These probes can be used in complex biological samples (e.g., cell lysates) to covalently label their protein targets, enabling their identification and validation as potential therapeutic targets.

Fluorescent Probes for Cellular Imaging: By attaching a fluorophore to the quinazoline core, researchers can create probes to visualize the localization and dynamics of specific cellular targets, such as epidermal growth factor receptor (EGFR), in real-time using microscopy techniques. researchgate.net

Radiolabeled Tracers for In Vivo Imaging: The synthesis of radiohalogenated (e.g., ¹⁸F or ¹²⁵I) analogues of quinazoline-based inhibitors allows for their use as tracers in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computerized Tomography (SPECT). researchgate.net This can be used to visualize tumor tissues that overexpress a particular target, aiding in diagnostics and drug development. researchgate.net

Integration with High-Throughput Synthesis and Screening Platforms

The discovery of new drugs and materials is increasingly reliant on the rapid synthesis and evaluation of large numbers of compounds. nih.gov this compound is an ideal scaffold for these platforms due to the reactive C-4 chloro group, which allows for straightforward diversification.

Combinatorial Chemistry and Library Synthesis: Automated synthesis platforms can be used to react this compound with a large library of diverse amines or other nucleophiles. This combinatorial approach can rapidly generate thousands of unique quinazoline derivatives. fedlab.ru A library of novel 4-anilinoquinazolines has been successfully synthesized and screened for antiproliferative properties against tumor cells. nih.gov

High-Throughput Screening (HTS): Once synthesized, these compound libraries can be evaluated using HTS assays to identify "hits"—compounds that show activity against a specific biological target (e.g., a kinase or receptor). mdpi.com HTS allows for the testing of hundreds of thousands of compounds per day, dramatically accelerating the initial stages of drug discovery. mdpi.com

Fragment-Based Drug Discovery (FBDD): The core this compound structure can be considered a molecular fragment. In FBDD, small fragments are screened for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds, a strategy that can be more efficient than traditional HTS.

Computational Chemistry for Predictive Modeling in Synthetic and Derivatization Studies

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. They provide insights that can guide experimental work, saving time and resources.

Predicting Reaction Outcomes: Quantum mechanics (QM) calculations can be used to model reaction mechanisms and predict the feasibility and selectivity of novel synthetic routes for this compound. This can help prioritize which reactions are most likely to succeed in the lab.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, computational docking can be used to predict how different derivatives of this compound will bind. nih.govnih.gov This in silico screening allows chemists to design and prioritize the synthesis of compounds that are most likely to be potent and selective inhibitors. nih.gov

ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Computational models can predict these properties for virtual compounds, allowing researchers to filter out molecules with likely ADMET issues before they are ever synthesized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.